N-Mesityl-2-aminobenzothiazole
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Overview
Description
N-Mesityl-2-aminobenzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a mesityl group and an amino group. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Mesityl-2-aminobenzothiazole typically involves the reaction of 2-aminobenzothiazole with mesityl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-Mesityl-2-aminobenzothiazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The mesityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, substituted benzothiazoles, and various functionalized benzothiazole compounds .
Scientific Research Applications
N-Mesityl-2-aminobenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Mesityl-2-aminobenzothiazole involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound may also interfere with signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the mesityl group but shares the benzothiazole core structure.
N-Phenyl-2-aminobenzothiazole: Similar structure but with a phenyl group instead of a mesityl group.
N-Mesityl-2-aminobenzimidazole: Similar structure but with a benzimidazole ring instead of a benzothiazole ring.
Uniqueness
N-Mesityl-2-aminobenzothiazole is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C16H16N2S |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
N-(2,4,6-trimethylphenyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H16N2S/c1-10-8-11(2)15(12(3)9-10)18-16-17-13-6-4-5-7-14(13)19-16/h4-9H,1-3H3,(H,17,18) |
InChI Key |
USXOQOIJQVFFTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
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